molecular formula C22H24FN3O3S B12344096 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12344096
M. Wt: 429.5 g/mol
InChI Key: WIITWQHAKXGFEO-UHFFFAOYSA-N
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Description

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a fluorinated benzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the fluorinated benzenesulfonyl group through sulfonylation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

3-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H24FN3O3S/c1-15-13-18(23)7-8-21(15)30(28,29)25-11-9-17(10-12-25)14-26-16(2)24-20-6-4-3-5-19(20)22(26)27/h3-8,13,17H,9-12,14H2,1-2H3

InChI Key

WIITWQHAKXGFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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